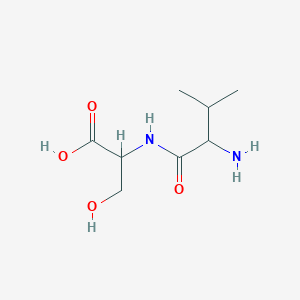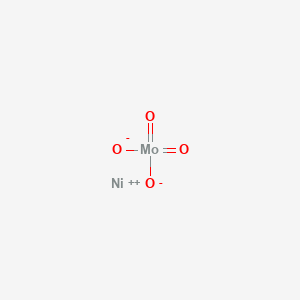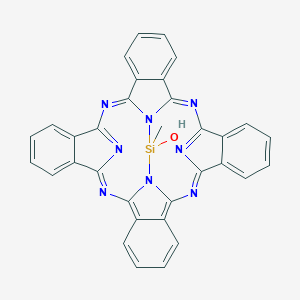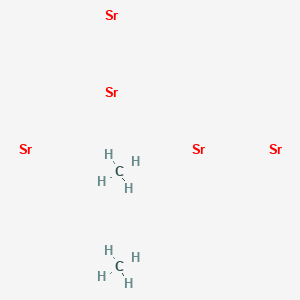
Cholestérol Hydrocinnamate
Vue d'ensemble
Description
Cholesterol Hydrocinnamate, also known as Cholesterol 3-Phenylpropionate, is a cholesterol ester formed by the esterification of cholesterol with hydrocinnamic acid. This compound is known for its unique properties and applications in various fields, including materials science and biochemistry. It is a white to almost white powder or crystalline solid with a molecular formula of C36H54O2 and a molecular weight of 518.83 g/mol .
Applications De Recherche Scientifique
Cholesterol Hydrocinnamate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cholesterol derivatives and as a model compound for studying esterification reactions.
Biology: Investigated for its role in cell membrane studies and its interactions with other biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of liquid crystals and other advanced materials
Mécanisme D'action
Target of Action
Cholesterol Hydrocinnamate, like other cholesterol derivatives, primarily targets cellular membranes and various enzymes involved in cholesterol metabolism . Cholesterol is an essential component of mammalian cell membranes and plays a crucial role in maintaining membrane fluidity and cell proliferation . It also serves as a precursor for steroid hormones .
Mode of Action
It is known that cholesterol and its derivatives interact with their targets, leading to various changes in cellular functions . For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . Then, the steroid C-26 monooxygenases oxidize the terminal methyl group of cholestenone to form 3-oxo-cholest-4-en-26-oic acid .
Biochemical Pathways
Cholesterol Hydrocinnamate likely affects the same biochemical pathways as cholesterol. The cholesterol biosynthesis pathway involves enzymes in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA utilized for cholesterol biosynthesis is derived from an oxidation reaction (fatty acids or pyruvate or amino acids) in the mitochondria and is transported to the cytoplasm .
Pharmacokinetics
It is known that the pharmacokinetics of cholesterol and its derivatives involve complex processes such as absorption, distribution, metabolism, and excretion . These processes can significantly impact the bioavailability of these compounds.
Result of Action
The result of action of Cholesterol Hydrocinnamate is likely similar to that of cholesterol. Cholesterol plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation . It also serves as a precursor for steroid hormones, which are important in regulating reproduction, carbohydrate and protein catabolism, and immune responses in humans .
Action Environment
The action of Cholesterol Hydrocinnamate, like other cholesterol derivatives, can be influenced by various environmental factors . For instance, the presence of other lipids, temperature, pH, and other factors can affect the stability and efficacy of these compounds . Understanding these influences is crucial for predicting and mitigating the effects of global phenomena such as climate change on the biosphere .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholesterol Hydrocinnamate can be synthesized through the esterification of cholesterol with hydrocinnamic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of Cholesterol Hydrocinnamate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification of the final product is usually achieved through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Cholesterol Hydrocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol and acid components.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cholesterol and hydrocinnamic acid.
Substitution: Formation of various cholesterol derivatives.
Comparaison Avec Des Composés Similaires
Cholesterol Oleate: Another cholesterol ester with oleic acid.
Cholesterol Palmitate: Formed by the esterification of cholesterol with palmitic acid.
Cholesterol Stearate: An ester of cholesterol and stearic acid.
Comparison: Cholesterol Hydrocinnamate is unique due to the presence of the phenylpropionate group, which imparts distinct physical and chemical properties. Unlike other cholesterol esters, it has enhanced interactions with aromatic compounds and can form more stable liquid crystalline phases. This makes it particularly useful in materials science and advanced applications .
Propriétés
Numéro CAS |
14914-99-9 |
|---|---|
Formule moléculaire |
C36H54O2 |
Poids moléculaire |
518.8 g/mol |
Nom IUPAC |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C36H54O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-13,15,25-26,29-33H,9-11,14,16-24H2,1-5H3/t26-,29?,30+,31-,32+,33+,35+,36-/m1/s1 |
Clé InChI |
KPNKAGLPVPTLGB-WPAWQYJCSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |
Key on ui other cas no. |
14914-99-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















